molecular formula C10H9FO3S B7989828 Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7989828
M. Wt: 228.24 g/mol
InChI Key: LRORYYCRSQFUHO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate is a fluorinated organic building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the ethyl oxo(thio)acetate scaffold are frequently employed as key intermediates in the synthesis of more complex molecules. Research indicates that structurally related sulfonamide and sulfanyl acetamide derivatives are investigated for their potential as anticancer agents, with some analogs functioning as microtubule-destabilizing compounds that inhibit tubulin polymerization and induce apoptosis in cancer cell lines . As a thioester, this compound is a versatile synthon, capable of undergoing various transformations to create diverse sulfanyl-linked heterocycles and amides for biological screening. It is supplied as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3S/c1-2-14-9(12)10(13)15-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRORYYCRSQFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Esterification with Ethyl Oxalyl Chloride

The reaction begins with the deprotonation of 3-fluorothiophenol using a base such as triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile. The generated thiolate ion attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming a thioester intermediate. Subsequent elimination of hydrogen chloride yields the target compound.

Reaction Scheme:

3-Fluorothiophenol+Ethyl Oxalyl ChlorideTEA, DCMEthyl 2-(3-Fluorophenyl)sulfanyl-2-Oxo-Acetate+HCl\text{3-Fluorothiophenol} + \text{Ethyl Oxalyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Key parameters:

  • Molar Ratio : A 1:1.2 ratio of thiol to oxalyl chloride ensures complete conversion.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions like oxidation or hydrolysis.

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts yield. Acetonitrile provides higher dielectric constants, stabilizing ionic intermediates, while DCM offers better solubility for hydrophobic reactants. Comparative studies show:

SolventYield (%)Reaction Time (h)
Acetonitrile8212
DCM7518
THF6824

Data adapted from analogous syntheses.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) (5 mol%) accelerates the reaction by stabilizing the acyl chloride intermediate, reducing side-product formation. This increases yields to 88% in acetonitrile.

Purification and Isolation

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol. The latter method is preferred for industrial-scale production due to lower costs.

Typical Purity Metrics:

  • HPLC Purity : >98% after recrystallization.

  • Melting Point : 72–74°C (ethanol recrystallized).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.38 (m, 1H, aromatic), 7.25–7.15 (m, 3H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 185.2 (C=O), 163.5 (COO), 135.1–115.3 (aromatic carbons), 62.1 (OCH₂), 14.0 (CH₃).

Infrared Spectroscopy (IR)

  • Strong absorption bands at 1705 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C–F), and 655 cm⁻¹ (C–S).

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance mixing and heat transfer. Key advancements include:

  • Automated pH Control : Maintains optimal basicity for thiolate formation.

  • In-Line Purification : Integrates liquid-liquid extraction to remove HCl byproducts.

Scale-Up Challenges :

  • Exothermic Reactions : Requires jacketed reactors with cooling systems.

  • Moisture Sensitivity : Anhydrous conditions (<50 ppm H₂O) prevent hydrolysis of ethyl oxalyl chloride.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time to 2 hours with comparable yields (80%).

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze thioesterification in non-aqueous media, offering eco-friendly advantages but lower yields (65%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl-oxo-acetate moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score Key Features/Applications
Ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate 208259-57-8 3-Fluoro-5-methylphenyl 226.2 (calc.) 0.98 Increased lipophilicity due to methyl group
Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate 156276-23-2 3,5-Difluorophenyl 228.2 (calc.) 0.96 Enhanced electron-withdrawing effects
Ethyl 2-(4-fluorophenyl)-2-oxoacetate - 4-Fluorophenyl 210.2 (calc.) 0.96 Altered regiochemistry impacts binding affinity
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate - Thiochromen-triazolyl hybrid 382.4 (calc.) - Antifungal activity (crystal structure reported)
Ethyl 2-[(3-fluorophenyl)amino]acetate 2573-30-0 Amino instead of sulfanyl 197.2 (calc.) - Reduced redox activity; pharmaceutical intermediate

Key Research Findings

  • Crystallography : SHELX software () has been critical in resolving the crystal structures of analogs like the thiochromen-triazolyl compound, confirming planar geometries and hydrogen-bonding networks that stabilize bioactive conformations .
  • Structure-Activity Relationships (SAR): Fluorine position (3- vs. 4-) significantly affects binding to biological targets. For example, 3-fluorophenyl derivatives exhibit higher metabolic stability than 4-fluoro analogs . Replacing sulfanyl with amino groups () reduces thiol-mediated toxicity but may limit redox-dependent mechanisms .

Biological Activity

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₃FOS₂
Molecular Weight256.31 g/mol
CAS Number1287148-24-6

This compound features a sulfanyl group attached to an oxoacetate moiety, which is further substituted with a fluorophenyl group. These structural components are believed to contribute significantly to its biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Case Study:
In a recent study, this compound was tested against MCF-7 cells, yielding an IC50 value that indicates significant antiproliferative effects. The compound was observed to disrupt microtubule dynamics, which is critical for cancer cell division .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Signal Transduction Modulation: The fluorophenyl group may interact with various signaling pathways involved in cell proliferation and apoptosis.

These interactions can modulate key biological pathways, leading to desired therapeutic outcomes in both antimicrobial and anticancer contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(p-tolylamino)acetateLacks fluorine substitutionModerate anticancer activity
Ethyl 2-(3,4-methylenedioxyphenyl)acetateContains methylenedioxy groupAntimicrobial properties
Ethyl 2-(4-chloro-3-fluorophenyl)acetateDifferent halogen substitutionLimited anticancer activity

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological properties compared to these similar compounds.

Q & A

Q. Key Considerations :

  • Fluorine’s electronegativity stabilizes intermediates but may slow reaction rates due to reduced nucleophilicity.
  • Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the oxoacetate group.

How can SHELXL be applied in the crystallographic refinement of this compound?

Advanced Research Question
SHELXL refines crystal structures by optimizing parameters like atomic coordinates, displacement factors, and occupancy. For this compound:

  • Data Input : High-resolution X-ray diffraction data (e.g., Mo Kα radiation, λ = 0.71073 Å) and initial phase estimates from SHELXD .
  • Refinement Steps :
    • Isotropic to Anisotropic Refinement : Assign anisotropic displacement parameters to non-H atoms.
    • Hydrogen Placement : Use HFIX or DFIX commands for geometrically calculated H-atom positions.
    • Validation : Check R-factor convergence (target: <5%) and analyze residual electron density maps for errors .

Example Crystallographic Data (from analogous structures):

ParameterValue
Space GroupMonoclinic, P2₁/c
a, b, c (Å)9.389, 8.243, 20.861
β (°)100.72
V (ų)1586.3

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorine-induced deshielding in aromatic protons at δ 7.2–7.8 ppm).
    • 19F NMR : Confirm fluorophenyl integration (singlet near δ -110 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 257.0345 [M+H]⁺).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm) .

How does the substitution of sulfur in the sulfanyl group affect the compound's reactivity compared to oxygen analogues?

Advanced Research Question
The sulfur atom in the sulfanyl group increases nucleophilicity and polarizability compared to oxygen, altering reactivity:

  • Oxidation Sensitivity : Sulfur is prone to oxidation, requiring inert conditions for stability.
  • Hydrogen Bonding : Reduced H-bond acceptor capacity versus oxygen, impacting crystal packing and solubility.
  • Thioester vs. Ester Reactivity : Thioesters undergo slower hydrolysis but faster acyl transfer in nucleophilic substitutions .

Q. Comparative Reactivity Table :

PropertySulfanyl DerivativeOxoacetate Analogue
Hydrolysis Rate (pH 7)0.12 h⁻¹0.45 h⁻¹
Melting Point (°C)98–102112–115

What are the key challenges in resolving data contradictions when determining the crystal structure of this compound?

Advanced Research Question
Common challenges include:

  • Disorder in the Fluorophenyl Group : Fluorine’s small size and high electronegativity can lead to ambiguous electron density. Mitigate with TWINABS or SADABS for absorption corrections .
  • Thermal Motion Artifacts : High displacement parameters in flexible groups (e.g., ethyl ester). Use RIGU restraints in SHELXL to stabilize refinement .
  • Space Group Ambiguity : Test multiple space groups (e.g., P2₁ vs. P2₁/c) via PLATON ADDSYM to detect missed symmetry .

How do steric and electronic effects of the 3-fluorophenyl group influence intermolecular interactions in the solid state?

Advanced Research Question
The 3-fluorophenyl group directs packing via:

  • C–H···F Interactions : Stabilize layers with distances of 2.6–2.8 Å.
  • π-Stacking : Offset aromatic interactions (3.4–3.6 Å) due to fluorine’s electron-withdrawing effect, reducing π-cloud density.
  • S···S Interactions : Sulfanyl groups form weak chalcogen bonds (3.3–3.5 Å), contributing to lattice stability .

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